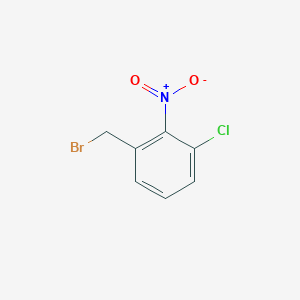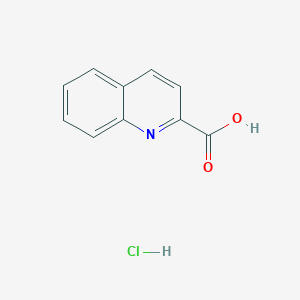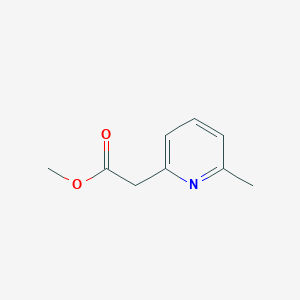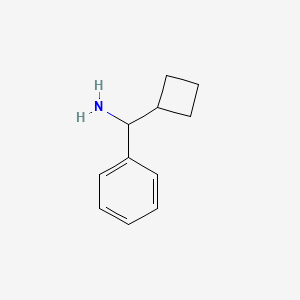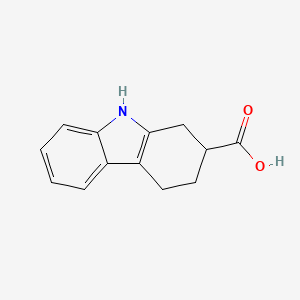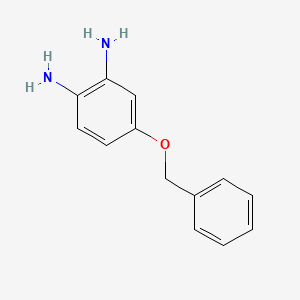
4-(Benzyloxy)benzene-1,2-diamine
Vue d'ensemble
Description
4-(Benzyloxy)benzene-1,2-diamine is a chemical compound with the molecular weight of 214.27 . Its IUPAC name is 4-(benzyloxy)-1,2-benzenediamine . The InChI code for this compound is 1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)benzene-1,2-diamine can be inferred from its IUPAC name and InChI code. It consists of a benzene ring with two amine groups (-NH2) at positions 1 and 2, and a benzyloxy group (-OC6H5) at position 4 .Applications De Recherche Scientifique
Synthesis and Polymer Science
- Polymer Synthesis and Characterization : Novel aromatic polyimides were synthesized using diamines, including derivatives similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrating their utility in creating materials with high solubility, thermal stability, and specific heat capacity, suitable for advanced applications in materials science (Butt et al., 2005).
- High-Performance Thermosets : Aromatic diamine-based benzoxazines and their thermosets were synthesized, highlighting the potential of these compounds in enhancing the thermal properties of polymers, thereby offering new materials for high-temperature applications (Lin et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition of Steel : Novel compounds, including derivatives of 4-(Benzyloxy)benzene-1,2-diamine, were investigated for their corrosion inhibiting properties on mild steel in acidic environments, showing high efficiency and potential for industrial applications (Singh & Quraishi, 2016).
Flame Retardancy
- Development of Flame Retardants : Research on the synthesis of novel phosphorus-containing flame retardants, utilizing compounds similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrated their effectiveness in enhancing the flame retardancy of epoxy resins, highlighting the significance of these compounds in improving safety standards in materials science (Sun & Yao, 2011).
Electronic Materials
- Organic Luminophores : Research on precious-metal-free organic luminophores, incorporating benzene derivatives, showed potential for applications in room temperature phosphorescence and temperature sensing, indicating the versatility of 4-(Benzyloxy)benzene-1,2-diamine related compounds in electronic and photonic devices (Shimizu et al., 2018).
Propriétés
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGKXPXBIVFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523649 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1,2-diamine | |
CAS RN |
41927-17-7 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

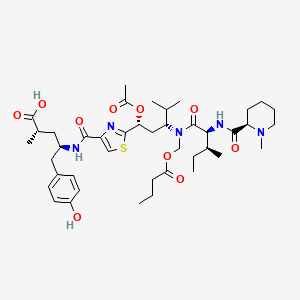
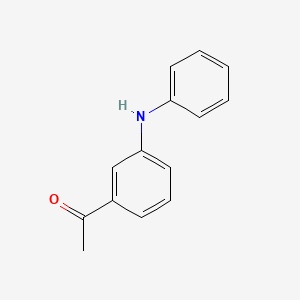
![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)
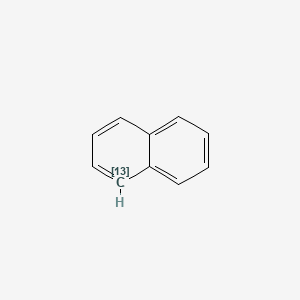


![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
